p-Cyanophenyl 4'-heptyl-4-biphenylcarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Cyanophenyl 4’-heptyl-4-biphenylcarboxylate is an organic compound with the molecular formula C27H27NO2. It is a derivative of biphenylcarboxylate, featuring a heptyl chain and a cyanophenyl group. This compound is known for its unique structural properties, which make it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-Cyanophenyl 4’-heptyl-4-biphenylcarboxylate typically involves the esterification of 4’-heptyl-4-biphenylcarboxylic acid with p-cyanophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of p-Cyanophenyl 4’-heptyl-4-biphenylcarboxylate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
p-Cyanophenyl 4’-heptyl-4-biphenylcarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
p-Cyanophenyl 4’-heptyl-4-biphenylcarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of molecular interactions and binding affinities.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmacophore in drug design.
Industry: Utilized in the production of liquid crystals and other advanced materials.
Mechanism of Action
The mechanism of action of p-Cyanophenyl 4’-heptyl-4-biphenylcarboxylate involves its interaction with specific molecular targets. The cyanophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the heptyl chain can enhance hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- p-Cyanophenyl 4’-n-heptyl-4-biphenylcarboxylate
- 4’-Heptyl-4-biphenylcarboxylic acid p-cyanophenyl ester
Uniqueness
p-Cyanophenyl 4’-heptyl-4-biphenylcarboxylate is unique due to its specific combination of a heptyl chain and a cyanophenyl group, which imparts distinct physicochemical properties. This uniqueness makes it particularly valuable in applications requiring specific molecular interactions and stability.
Properties
CAS No. |
58573-95-8 |
---|---|
Molecular Formula |
C27H27NO2 |
Molecular Weight |
397.5 g/mol |
IUPAC Name |
(4-cyanophenyl) 4-(4-heptylphenyl)benzoate |
InChI |
InChI=1S/C27H27NO2/c1-2-3-4-5-6-7-21-8-12-23(13-9-21)24-14-16-25(17-15-24)27(29)30-26-18-10-22(20-28)11-19-26/h8-19H,2-7H2,1H3 |
InChI Key |
ACLRARDQYSCILU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.